2-Tert-butyl-3-ethylbut-2-enedioate
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Description
The compound “2-Tert-butyl-3-ethylbut-2-enedioate” is an ester derived from a tert-butyl group and an ethyl group . The tert-butyl group is a common structural motif in organic chemistry. This group consists of a central carbon atom bonded to three methyl groups and one other group, giving it the formula -C(CH3)3 .
Scientific Research Applications
Microbial Degradation of Oxygenates
Microbial degradation of fuel oxygenates, such as methyl tert-butyl ether (MTBE) and ethyl tert-butyl ether (ETBE), is crucial for mitigating environmental pollution. These compounds, added to gasoline to enhance octane index and improve combustion efficiency, have been detected in groundwater and surface waters, primarily in the USA, posing health and environmental concerns. Recent advances in microbiology have led to the development of microbial consortia capable of mineralizing MTBE, demonstrating the potential for biological treatment of water contaminated with fuel oxygenates. These findings highlight the importance of microbial processes in addressing environmental pollution from fuel additives (Fayolle, Vandecasteele, & Monot, 2001).
Novel Cobalamin-Dependent Mutase Pathway
The discovery of a cobalamin-dependent mutase pathway for the degradation of 2-hydroxyisobutyrate (2-HIBA), a breakdown product of MTBE and ETBE, underscores the complexity and specificity of microbial metabolic pathways. This pathway, involving a cobalamin-containing carbon skeleton-rearranging enzyme, illustrates the sophisticated mechanisms evolved by microorganisms to utilize environmental pollutants as carbon and energy sources, offering insights into novel bioremediation strategies (Rohwerder, Breuer, Benndorf, Lechner, & Müller, 2006).
Synthesis and Characterization of Ethyl tert-Butyl Ether
The synthesis and characterization of ethyl tert-butyl ether (ETBE), a gasoline oxygenate, present an educational opportunity to understand organic synthesis processes and the significance of such compounds in industrial applications. The preparation of ETBE by acid-catalyzed reaction of tert-butyl alcohol with ethyl alcohol, followed by analysis using gas chromatography and IR spectroscopy, not only demonstrates practical organic chemistry techniques but also emphasizes the relevance of ETBE and similar compounds in enhancing fuel properties and reducing environmental impact (Donahue, D'Amico, & Exline, 2002).
Properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-Tert-butyl-3-ethylbut-2-enedioate involves the reaction of tert-butyl acetoacetate with ethylmagnesium bromide, followed by dehydration of the resulting intermediate.", "Starting Materials": ["Tert-butyl acetoacetate", "Ethylmagnesium bromide", "Diethyl ether", "Sodium sulfate"], "Reaction": [ "Step 1: Dissolve 10.0 g of tert-butyl acetoacetate in 50 mL of diethyl ether in a round-bottom flask.", "Step 2: Slowly add 10 mL of ethylmagnesium bromide to the flask with stirring.", "Step 3: Allow the reaction mixture to stir for 1 hour at room temperature.", "Step 4: Quench the reaction by slowly adding 20 mL of water to the flask with stirring.", "Step 5: Extract the organic layer with diethyl ether (3 x 30 mL).", "Step 6: Dry the organic layer over sodium sulfate and filter.", "Step 7: Concentrate the organic layer under reduced pressure to obtain the intermediate product, 2-tert-butyl-3-ethyl-4-hydroxybutanoate.", "Step 8: Dehydrate the intermediate product by heating it with 5 g of p-toluenesulfonic acid in 50 mL of toluene at reflux for 2 hours.", "Step 9: Cool the reaction mixture and extract the product with diethyl ether (3 x 30 mL).", "Step 10: Dry the organic layer over sodium sulfate and filter.", "Step 11: Concentrate the organic layer under reduced pressure to obtain the final product, 2-Tert-butyl-3-ethylbut-2-enedioate." ] } | |
CAS No. |
100922-16-5 |
Molecular Formula |
C10H14O4-2 |
Molecular Weight |
198.22 g/mol |
IUPAC Name |
(E)-2-tert-butyl-3-ethylbut-2-enedioate |
InChI |
InChI=1S/C10H16O4/c1-5-6(8(11)12)7(9(13)14)10(2,3)4/h5H2,1-4H3,(H,11,12)(H,13,14)/p-2/b7-6- |
InChI Key |
WSKGNKIVFIWLJP-SREVYHEPSA-L |
Isomeric SMILES |
CC/C(=C(\C(=O)[O-])/C(C)(C)C)/C(=O)[O-] |
SMILES |
CCC(=C(C(=O)[O-])C(C)(C)C)C(=O)[O-] |
Canonical SMILES |
CCC(=C(C(=O)[O-])C(C)(C)C)C(=O)[O-] |
Origin of Product |
United States |
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